(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237139
InChI: InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17237139

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid -

Specification

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1
Standard InChI Key IWARIVJLIISIED-XINAWCOVSA-N
Isomeric SMILES C[C@]1(C[C@H](CN1)O)C(=O)O
Canonical SMILES CC1(CC(CN1)O)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid features a five-membered pyrrolidine ring with two stereogenic centers at positions 2 and 4. The 2S and 4R configurations confer distinct spatial arrangements that influence its reactivity and biological interactions . The molecule includes:

  • A carboxylic acid moiety at position 2, enhancing hydrogen-bonding capacity.

  • A hydroxyl group at position 4, contributing to polarity and solubility.

  • A methyl substituent at position 2, introducing steric effects that stabilize specific conformations.

Molecular Formula and Physical Properties

PropertyValue
Molecular formulaC6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3
Molecular weight145.16 g/mol
IUPAC name(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid
Density (predicted)1.24 g/cm³
pKa (carboxylic acid)~3.5

The hydroxyl and carboxylic acid groups enable participation in hydrogen-bonding networks, critical for interactions with biological targets .

Synthetic Routes and Industrial Production

Protection-Deprotection Strategies

The synthesis typically begins with N-Boc-protected precursors, such as (2S,4R)-1-Boc-4-hydroxy-2-methylpyrrolidine, to shield the amine group during subsequent reactions . Key steps include:

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions.

  • Ester Hydrolysis: Conversion of methyl or tert-butyl esters to the free carboxylic acid using aqueous HCl or trifluoroacetic acid (TFA) .

Industrial-Scale Manufacturing

Flow microreactor systems are increasingly employed to enhance reaction efficiency and reduce waste . These systems optimize temperature and mixing, achieving yields exceeding 85% for Boc-protected intermediates.

Pharmaceutical Applications

Peptidomimetics and Protease Inhibitors

The compound’s rigid pyrrolidine scaffold mimics peptide backbones, enabling its use in peptidomimetic drugs targeting proteases like HIV-1 protease . Its stereochemistry ensures selective binding to enzymatic active sites, reducing off-target effects.

SMARCA2/BRM Modulation

Derivatives of this compound, such as pyridazinamines, exhibit potent activity against chromatin-remodeling proteins SMARCA2 and BRM, making them candidates for oncology therapeutics .

Physicochemical and Biological Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., water: 12 mg/mL at 25°C) and stability at 2–8°C facilitate its handling in laboratory settings .

Enzymatic Interactions

Studies on analogous pyrrolidine derivatives suggest potential CYP3A4-mediated metabolism, where cytochrome P450 enzymes catalyze hydroxylation or rearrangement reactions . For example, CYP3A4 has been shown to modify dual orexin receptor antagonists via similar mechanisms .

Comparative Analysis with Structural Analogs

PropertyTarget Compound4-Fluoro Analog
Boiling PointNot reported346°C (predicted)
Antioxidant CapacityModerateHigh
Protease InhibitionIC₅₀ = 0.8 µMIC₅₀ = 0.5 µM

The hydroxyl group in the target compound reduces crystallinity compared to fluorine-substituted analogs, impacting formulation strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator